![molecular formula C20H21FN2O2 B2537093 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 941905-53-9](/img/structure/B2537093.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide, also known as BU-224, is a chemical compound that has gained significant attention in the field of neuroscience research. BU-224 is a selective agonist for the nociceptin/orphanin FQ peptide receptor (NOP receptor). NOP receptor is a G-protein-coupled receptor that is involved in various physiological processes such as pain perception, anxiety, and depression. BU-224 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various neurological disorders.
Scientific Research Applications
Tumor Proliferation Imaging
One of the primary applications of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide derivatives, such as 18F-ISO-1, is in the imaging of tumor proliferation. A study by Dehdashti et al. (2013) evaluated the safety and dosimetry of 18F-ISO-1 as a cellular proliferative marker for PET imaging in patients with newly diagnosed malignant neoplasms. The study found a significant correlation between 18F-ISO-1 uptake and tumor Ki-67, indicating the agent's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Sigma-2 Receptor Imaging
Further research into fluorine-containing benzamide analogs, including those related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide, has shown potential for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs for their affinity to sigma-2 receptors, suggesting their utility in imaging the sigma-2 receptor status of tumors (Tu et al., 2007).
Chemical Synthesis and Characterization
The development of practical and scalable synthetic routes to compounds related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is also a significant area of research. For example, Yoshida et al. (2014) described an efficient synthesis of YM758 monophosphate, a potent If current channel inhibitor, demonstrating the importance of these compounds in medicinal chemistry (Yoshida et al., 2014).
Metabolism and Transporter Studies
Research by Umehara et al. (2009) on YM758, a novel inhibitor of the If current channel, identified human metabolites and investigated the renal and hepatic excretion of these metabolites. This study contributes to understanding the pharmacokinetics and metabolism of such compounds (Umehara et al., 2009).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNUMWKFKOPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.